3-benzamido-N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
3-benzamido-N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a thiadiazole ring, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzamido-N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)benzamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides in the presence of a base.
Coupling with Benzamide: The final step involves coupling the thiadiazole derivative with benzamide using coupling agents such as carbodiimides or phosphonium salts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-benzamido-N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The benzamide moiety can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Oxidized thiadiazole derivatives.
Reduction: Reduced benzamide derivatives.
Substitution: Substituted benzamide products with various functional groups.
Scientific Research Applications
3-benzamido-N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-benzamido-N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The benzamide moiety may also contribute to the compound’s biological activity by interacting with proteins and other biomolecules. The exact pathways and targets are still under investigation, but the compound’s structure suggests it may modulate various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
2-amino-5-tert-butyl-1,3,4-thiadiazole: A related thiadiazole derivative with similar biological activities.
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2,4-dihydroxythiobenzamide: Another thiadiazole-based compound with potential therapeutic applications.
Uniqueness
3-benzamido-N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)benzamide is unique due to its specific combination of a benzamide moiety and a thiadiazole ring with a tert-butyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H20N4O2S |
---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
3-benzamido-N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)benzamide |
InChI |
InChI=1S/C20H20N4O2S/c1-20(2,3)18-23-24-19(27-18)22-17(26)14-10-7-11-15(12-14)21-16(25)13-8-5-4-6-9-13/h4-12H,1-3H3,(H,21,25)(H,22,24,26) |
InChI Key |
UJZBMCPZGHPYRV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN=C(S1)NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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